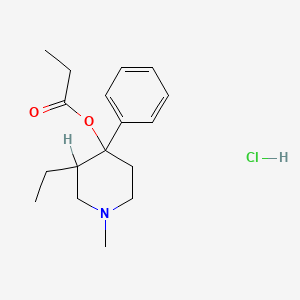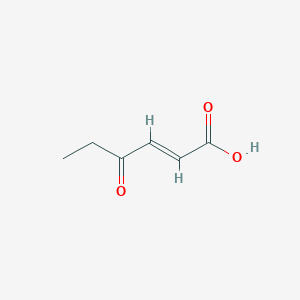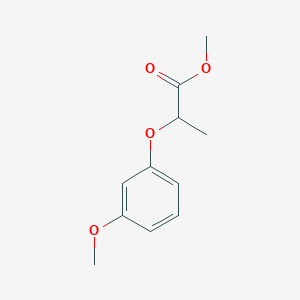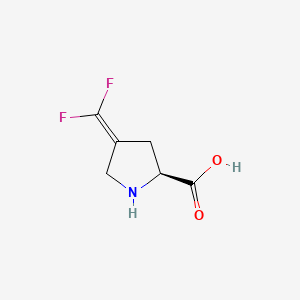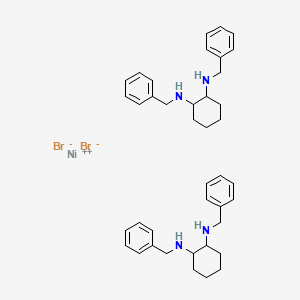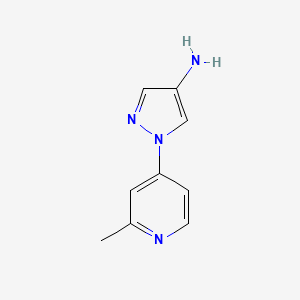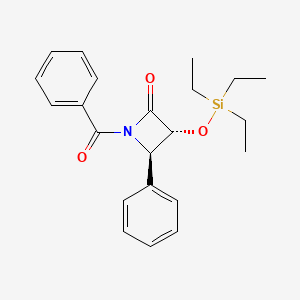![molecular formula C13H12N2O4S B13904489 Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-aminothiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to the inhibition of their activity. This interaction is often mediated through hydrogen bonding and hydrophobic interactions . The compound can also interfere with cellular pathways, leading to the disruption of essential biological processes .
Comparison with Similar Compounds
Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug used to treat bacterial infections.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Abafungin: An antifungal drug used to treat fungal infections.
What sets this compound apart is its unique combination of the thiazole ring with the benzoate moiety, which imparts distinct biological activities and chemical properties .
Properties
Molecular Formula |
C13H12N2O4S |
|---|---|
Molecular Weight |
292.31 g/mol |
IUPAC Name |
methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate |
InChI |
InChI=1S/C13H12N2O4S/c1-18-12(17)9-2-4-10(5-3-9)19-8-11(16)15-13-14-6-7-20-13/h2-7H,8H2,1H3,(H,14,15,16) |
InChI Key |
ZWIOCOKEVOFZMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate](/img/structure/B13904413.png)

![5-Bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13904444.png)
